molecular formula C13H10N2 B181562 2-Phenylimidazo[1,2-a]pyridine CAS No. 4105-21-9

2-Phenylimidazo[1,2-a]pyridine

Cat. No. B181562
CAS RN: 4105-21-9
M. Wt: 194.23 g/mol
InChI Key: KDHWCFCNNGUJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylimidazo[1,2-a]pyridine is a compound with the molecular formula C13H10N2 . It is a member of the class of imidazopyridines . The compound is highly crystalline and has a molecular weight of 194.23 g/mol .


Synthesis Analysis

The synthesis of 2-Phenylimidazo[1,2-a]pyridine has been described in several studies. A straightforward synthesis involves the preparation of a bridged N-heterocycle, in which the heteroatom occupies a bridgehead position . The product is obtained in moderate to high yield . Another method involves a one-pot synthesis from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions . This reaction provides an effective method for the production of C-3 halogenated 2-phenylimidazo[1,2-a]pyridines with a yield of up to 96% .


Molecular Structure Analysis

The molecular structure of 2-Phenylimidazo[1,2-a]pyridine consists of a phenyl group attached to an imidazo[1,2-a]pyridine ring . The InChI string representation of the molecule is InChI=1S/C13H10N2/c1-2-6-11(7-3-1)12-10-15-9-5-4-8-13(15)14-12/h1-10H .


Chemical Reactions Analysis

The chemical reactions involving 2-Phenylimidazo[1,2-a]pyridine have been studied. For instance, a CuX-mediated regioselective halogenation reaction of 2-phenylimidazo[1,2-a]pyridine in the presence of oxygen has been reported . This reaction provides an effective method for the production of C-3 halogenated 2-phenylimidazo[1,2-a]pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenylimidazo[1,2-a]pyridine include a molecular weight of 194.23 g/mol, an XLogP3-AA of 3.4, no hydrogen bond donors, one hydrogen bond acceptor, one rotatable bond, an exact mass of 194.084398327 g/mol, a monoisotopic mass of 194.084398327 g/mol, a topological polar surface area of 17.3 Ų, a heavy atom count of 15, a formal charge of 0, and a complexity of 211 .

Scientific Research Applications

Materials Science

This compound shows great potential in the development of new materials, particularly in the creation of optoelectronic devices . Its properties may contribute to advancements in technology that require specific light-emitting or electrical characteristics .

Pharmaceutical Applications

In the pharmaceutical field, derivatives of 2-Phenylimidazo[1,2-a]pyridine are being explored as anti-cancer drugs . Their unique structure allows for the development of targeted therapies that could offer more effective treatment options with fewer side effects .

Imaging and Microscopy

The luminescent properties of this compound make it suitable for use as emitters in confocal microscopy and imaging . This application is crucial for biological and medical research, where detailed imaging is necessary .

Sensors Development

Due to its reactive nature, 2-Phenylimidazo[1,2-a]pyridine is being studied for use in sensors . These sensors could detect various environmental or biological factors, contributing to fields like environmental monitoring and diagnostics .

Neurological Research

A series of novel phenyl-imidazo[1,2-a]pyridines has been evaluated as imaging agents for β-amyloid in Alzheimer’s disease (AD). This application is significant for developing improved diagnostic tools for neurological conditions .

Organic Synthesis

The compound has been used in one-pot synthesis methods under solvent-free conditions. This approach is beneficial for creating complex organic molecules more efficiently and sustainably .

Electronics

As an electron-deficient unit, 2-Phenylimidazo[1,2-a]pyridine has been incorporated into materials designed as blue-emitting materials for electronic applications. This includes its use in devices like OLEDs (organic light-emitting diodes) .

Mechanism of Action

Target of Action

The primary target of 2-Phenylimidazo[1,2-a]pyridine is β-amyloid (Aβ) plaques in Alzheimer’s disease (AD) . These plaques are aggregates of proteins that form in the spaces between nerve cells and are a hallmark of AD .

Mode of Action

2-Phenylimidazo[1,2-a]pyridine interacts with its targets through binding experiments in vitro . The compound has been shown to selectively label Aβ-plaques in brain tissue . This interaction results in changes that can be visualized through imaging, aiding in the diagnosis and study of AD .

Biochemical Pathways

The compound’s ability to bind to aβ plaques suggests it may influence the aggregation of these proteins

Pharmacokinetics

Studies have shown that the compound demonstrates good in vivo stability . This stability suggests that the compound may have suitable bioavailability for its intended use as an imaging agent .

Result of Action

The primary result of 2-Phenylimidazo[1,2-a]pyridine’s action is its ability to label Aβ plaques in the brain tissue of an AD mouse model . This labeling allows for the non-invasive imaging of these plaques, providing a valuable tool for the study and diagnosis of AD .

Action Environment

The action of 2-Phenylimidazo[1,2-a]pyridine can be influenced by various environmental factors. For instance, the compound exhibits stronger luminescence in the solid state compared to in organic solutions . This suggests that the compound’s action, efficacy, and stability may be influenced by its physical state

Future Directions

Future research directions could involve further exploration of the biological applications of 2-Phenylimidazo[1,2-a]pyridine and its derivatives, given their broad range of pharmacological properties . Additionally, the development of more efficient and eco-friendly synthesis methods could be another area of focus .

properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)12-10-15-9-5-4-8-13(15)14-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHWCFCNNGUJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276799
Record name 2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylimidazo[1,2-a]pyridine

CAS RN

4105-21-9
Record name 4105-21-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.1 m. Quantitites of 2-aminopyridine and α-bromoacetophenone are heated in 150 ml. of chloroform at reflux for 2 hours. The chloroform is evaporated and the oily residue taken up in 10% HCl, warmed, charcoal added and filtered. The filtrate is neutralized with NH4OH and the solid product isolated and recrystallized from ethanol. The yield of product is 12.7 g., melts at 135°-137° C. and has the structure: ##STR13##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Placing 2-aminopyridine in an amount of 3.5 g (36 mmol), α-bromoacetophenone in an amount of 7.2 g (36 mmol) and sodium hydrogen carbonate in an amount of 3.6 g (43 mmol) into a flask, the resultant mixture reacted among 120 milliliter of ethanol for 4 hours at the room temperature and subsequently for 2 hours under refluxing. Separating insoluble by filtration, the resultant filtrate was concentrated. Extracting with the use of methylene chloride in an amount of 150 milliliter, the resultant extract was washed three times using 200 milliliter of water. After drying an organic layer with the use of magnesium sulfide and removing the solvent, brown crystals were obtained. Refining the crystals by means of silicagel column (hexane/methylene chloride), 6.3 g of 2-phenylimidazo[1,2-a]pyridine Intermediate 1-1b as white crystals was obtained (yield: 90%). The white crystals were confirmed as the aimed compound from 1H-NMR spectrum. The measurement result is shown as follows:
[Compound]
Name
1-1b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
120 mL
Type
reactant
Reaction Step Five
Name
hexane methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Stir a solution of 2-bromoacetophenone (1 g, 5.024 mmol) and 2-aminopyridine (591 mg, 6.280 mmol) in ethanol (4 mL) containing NaHCO3 (658 mg, 7.837 mmol) at room temperature for 6 hours. Dilute the mixture with water (15 mL) and extract with ether (3×20 mL). Wash the combined organic layers with saturated aqueous sodium chloride (25 mL), dry (MgSO4) and concentrate in vacuo. Purify the residue by flash chromatography (SiO2; eluent:hexane/EtOAc 4:1) to give a white solid, 79% yield. MS(ES+): m/z=195.1 (M+H)+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
591 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
658 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-Phenylimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
2-Phenylimidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
2-Phenylimidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
2-Phenylimidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
2-Phenylimidazo[1,2-a]pyridine

Q & A

Q1: What is the molecular formula and weight of 2-Phenylimidazo[1,2-a]pyridine?

A1: The molecular formula of 2-Phenylimidazo[1,2-a]pyridine is C13H10N2, and its molecular weight is 194.23 g/mol. []

Q2: What spectroscopic data is available for characterizing 2-Phenylimidazo[1,2-a]pyridine?

A2: 2-Phenylimidazo[1,2-a]pyridine can be characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy (1H NMR and 13C NMR): Provides information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. [, , ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. [, ]
  • Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]

Q3: Is 2-Phenylimidazo[1,2-a]pyridine thermally stable?

A3: While the unsubstituted PIP is liquid at room temperature, introducing substituents like phenyl or methyl groups at specific positions (e.g., 2-phenyl, 7-methyl) significantly enhances thermal stability, yielding solid compounds with melting points ranging from 55°C to 190°C. []

Q4: Can 2-Phenylimidazo[1,2-a]pyridine derivatives act as ligands in transition-metal catalysis?

A4: Yes, PIP derivatives have been successfully employed as ligands in various transition metal-catalyzed reactions, showcasing their versatility in organic synthesis. [, , , ]

  • Rhodium Catalysis: Rh(III)-catalyzed C-H activation of PIP with alkynes enables the synthesis of diverse fused N-heterocycles. [] The regioselectivity of this coupling can be influenced by the choice of oxidant, leading to either naphtho[1',2':4,5]imidazo[1,2-a]pyridines or fused isoquinolinium salts. []
  • Iridium Catalysis: Ir(III) complexes, in conjunction with α-diazo esters, catalyze carbocyclization reactions with PIP, showcasing complementary reactivity compared to their rhodium counterparts. []
  • Ruthenium Catalysis: Ru(II) catalysts enable the regioselective alkenylation of PIP with alkynes, yielding valuable building blocks for further synthetic transformations. [] This alkenylation can be achieved under both conventional and mechanochemical conditions (ball-milling), highlighting the adaptability of PIP in different reaction setups. [, ]

Q5: How has computational chemistry been used to study 2-Phenylimidazo[1,2-a]pyridine derivatives?

A5: Computational chemistry plays a crucial role in understanding the structure-activity relationship (SAR) of PIP derivatives.

  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies employing topological and physicochemical descriptors have been conducted to predict the binding affinity and selectivity of PIP derivatives towards central and peripheral benzodiazepine receptors. These models help identify key structural features influencing receptor interactions. [, ]
  • DFT Calculations: Time-dependent density functional theory (TD-DFT) calculations have been employed to rationalize the impact of substituents on the fluorescence properties of PIP derivatives, particularly those exhibiting excited-state intramolecular proton transfer (ESIPT) processes. These calculations provide insights into the electronic transitions and excited-state behavior of these compounds. []

Q6: How do structural modifications of 2-Phenylimidazo[1,2-a]pyridine affect its biological activity?

A6: Structural modifications of PIP significantly influence its binding affinity, potency, and selectivity for various targets, including:

  • Peripheral Benzodiazepine Receptors (PBR): Introducing lipophilic substituents at position 8 of the imidazopyridine core, along with a chlorine atom at the para position of the 2-phenyl ring, enhances both binding affinity and selectivity towards PBRs. [, , ] This selectivity is crucial for targeting PBRs over central benzodiazepine receptors (CBRs), especially for therapeutic applications. [, ]
  • Dopamine D3 Receptors: Incorporating long-chain arylpiperazine moieties at specific positions of the PIP scaffold has yielded potent and selective dopamine D3 receptor ligands with desirable fluorescence properties, making them promising candidates for receptor visualization studies. [, ]
  • Anti-inflammatory Activity: Derivatization of the 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold with various esters, acids, and amides has led to the identification of compounds with potent anti-inflammatory activity. Notably, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c) emerged as a lead compound in this series. []

Q7: Are there strategies to improve the stability, solubility, or bioavailability of 2-Phenylimidazo[1,2-a]pyridine derivatives?

A7: Research on improving the physicochemical properties of PIP derivatives is ongoing. Strategies typically involve:

  • Salt Formation: Converting the parent compound into pharmaceutically acceptable salts can enhance solubility and bioavailability. []
  • Nanoparticle Encapsulation: Encapsulating PIP derivatives within nanoparticles, such as silica nanoparticles, can enhance solubility, stability, and targeted delivery. []

Q8: What are the applications of 2-Phenylimidazo[1,2-a]pyridine derivatives in biological systems?

A8: PIP derivatives demonstrate diverse biological activities and have been investigated in various contexts:

  • TSPO Targeting: Radiolabeled PIP derivatives, like [18F]PBR316, show promise as PET ligands for imaging the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammation and neurodegenerative diseases. [] Importantly, PBR316 exhibits low sensitivity to a common human polymorphism (rs6971) that affects TSPO binding, addressing a limitation of other TSPO ligands. []
  • Antibacterial Activity: Several PIP-chalcone hybrids have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values comparable to known antibacterial agents. [] This highlights the potential of PIP as a scaffold for developing novel antibacterial drugs.
  • Antihypertensive Activity: Tricyclic imidazoindole derivatives structurally related to PIP have demonstrated potent antihypertensive activity in animal models, suggesting that PIP itself or its analogs could be explored for their cardiovascular effects. []
  • Neuroprotective Effects: Recent studies have shown that selanylimidazopyridine, a selenium-containing PIP derivative, can prevent lipopolysaccharide (LPS)-induced depressive-like behavior in mice. [] This protective effect is attributed to its ability to modulate neurotrophin levels, reduce neuroinflammation, and alleviate oxidative stress. [] These findings highlight the potential of PIP derivatives as therapeutic agents for neuropsychiatric disorders.

Q9: What analytical techniques are commonly used to study 2-Phenylimidazo[1,2-a]pyridine and its derivatives?

A9: Various analytical methods are employed to characterize, quantify, and monitor PIP and its derivatives:

  • Electrochemical Techniques: Electrochemical methods, such as cyclic voltammetry, can provide insights into the redox properties of PIP derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.